Deamino-NADPH

Clinical Chemistry Enzymatic Assay Ammonia Determination

Deamino-NADPH (CAS 42934-87-2) is a 2'-phosphorylated NADPH analog where the nicotinamide amino group is replaced by a hydroxyl. Its unique structure confers distinct enzyme kinetics: it resists non-specific oxidation in glutamate dehydrogenase-based plasma ammonia assays, eliminating complex blanking (r=0.996 vs NADH). It differentiates biliverdin reductase isoforms and selectively assays the low-affinity, rotenone-sensitive NADPH oxidation pathway of mitochondrial Complex I (Km >1 mM, pH optimum 5.8). Ideal for biocatalysis requiring controlled cofactor turnover. Choose for diagnostic kit manufacturing and mechanistic enzymology.

Molecular Formula C21H29N6O18P3
Molecular Weight 746.4 g/mol
Cat. No. B12393829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeamino-NADPH
Molecular FormulaC21H29N6O18P3
Molecular Weight746.4 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)O)O)O)O
InChIInChI=1S/C21H29N6O18P3/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35)/t10-,11-,13?,14-,15+,16-,20-,21-/m1/s1
InChIKeyUNDVWKVJVYWKSE-RAKBMXRGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deamino-NADPH for Enzyme Assays and Biochemical Research: A Procurement Guide


Deamino-NADPH (CAS 42934-87-2), also known as nicotinamide hypoxanthine dinucleotide phosphate reduced form, is a 2'-phosphorylated coenzyme and a structural analog of the ubiquitous biological reductant NADPH . It is chemically characterized by the substitution of the nicotinamide moiety's amino group with a hydroxyl group, resulting in a hypoxanthine base [1]. While functionally similar to NADPH in many redox systems, its unique molecular structure confers distinct kinetic properties and enzyme specificities that are critical for specialized applications, including its use as a coenzyme in specific dehydrogenase assays and as a tool for probing cofactor binding pockets .

Why Deamino-NADPH Cannot Be Substituted by Generic NADPH or NADH in Critical Assays


Generic substitution of cofactors like NADPH or NADH for deamino-NADPH is not always valid due to fundamental differences in enzyme recognition and reaction kinetics. The absence of the 6-amino group on the adenine ring alters the molecule's interaction with key amino acid residues in the active sites of numerous dehydrogenases and reductases [1]. This structural divergence leads to significant, quantifiable differences in binding affinity (Km) and catalytic turnover (kcat), which can result in either false-negative results in activity assays or unreliable kinetic parameter determination [2]. Furthermore, the compound's unique redox potential and its distinct behavior as a substrate for enzymes like mitochondrial NAD(P)H dehydrogenases underscore its specialized, non-interchangeable role in research settings where precise cofactor discrimination is required [3].

Quantitative Evidence for Selecting Deamino-NADPH Over Standard Cofactors


Superior Matrix Stability: Reduced Non-Specific Oxidation in Clinical Ammonia Assays

In plasma ammonia determination using glutamate dehydrogenase, deamino-NADPH demonstrates significantly lower non-specific oxidation compared to NADH, a key differentiator for assay reliability. A direct comparative study showed that 2'-phosphorylated coenzymes like deamino-NADPH are much less susceptible to this interference [1]. Critically, the analytical results obtained using deamino-NADPH were identical to those obtained with NADPH, confirming its utility as a robust, interference-resistant alternative [1].

Clinical Chemistry Enzymatic Assay Ammonia Determination

Functional Replacement in Biliverdin Reductase: Maintaining Activity with Specific Substrates

Deamino-NADPH can functionally replace NADPH as a cofactor for rat liver biliverdin reductase, but its utility is dependent on the biliverdin isomer. A study examining cofactor specificity found that NADPH could be replaced by deamino-NADPH with 'retention of a good substrate activity only in the case of biliverdins of types I and IX and harderobiliverdins' [1]. This is in contrast to other biliverdin isomers (XI and XIV), which were efficiently reduced only by NADPH or an excess of NADH [1].

Heme Metabolism Enzymology Biliverdin Reductase

Kinetic Discrimination: A High-Km Substrate for Mitochondrial Complex I

In inside-out submitochondrial particles, the oxidation of deamino-NADPH by mitochondrial Complex I exhibits a dramatically lower affinity compared to the natural substrate NADH. Kinetic analysis revealed a Km(NADPH) value of more than 1 mM for deamino-NADPH oxidation via this complex [1]. This is in stark contrast to the high affinity for NADH, which shows a Km of only 3 μM [1]. Additionally, this oxidation is rotenone-sensitive and occurs optimally at a distinctly acidic pH of 5.8, unlike NADH oxidation which is optimal at pH 8 [1].

Mitochondrial Biology Enzyme Kinetics Bioenergetics

Reduced Hydrogen Donor Capacity in Ubiquinone Reductase Systems

In rat liver cytosol, NADPH-dependent ubiquinone reductase exhibits a clear preference for its native cofactor. A comparative study established that deamino-NADPH is a significantly less effective hydrogen donor than NADPH for this enzyme [1]. While the study states deamino-NADPH is 'much less active' than NADPH, it does not provide a precise fold-difference in activity [1].

Oxidoreductase Quinone Metabolism Redox Biology

Defined Application Scenarios for Deamino-NADPH in Research and Development


Development and Validation of Interference-Free Clinical Ammonia Assays

Clinical laboratories and diagnostic kit manufacturers should utilize deamino-NADPH as the coenzyme in glutamate dehydrogenase-based assays for plasma ammonia. This application directly leverages its proven resistance to non-specific oxidation by sample matrix components, a key differentiator from NADH, which requires complex blanking procedures [1]. Substituting NADPH with deamino-NADPH yields analytically identical results (r = 0.996), ensuring assay accuracy while simplifying protocol [1].

Probing Cofactor Specificity in Biliverdin Reductase and Heme Oxygenase Pathways

Researchers investigating heme catabolism can employ deamino-NADPH as a specialized cofactor to dissect the substrate specificity of biliverdin reductase. The compound's ability to support the reduction of biliverdin I, IX, and harderobiliverdin isomers, but not others, makes it a powerful tool for differentiating the enzyme's activity on various physiological substrates and for mapping structure-function relationships in the cofactor binding pocket [2].

Discriminating Mitochondrial NAD(P)H Dehydrogenase Activities

In studies of plant and fungal mitochondrial bioenergetics, deamino-NADPH serves as a highly specific substrate for characterizing the low-affinity, rotenone-sensitive NADPH oxidation pathway of Complex I. Its very high Km (>1 mM) and unique pH optimum (5.8) enable researchers to selectively assay this activity without interference from the high-affinity NADH oxidation pathway (Km = 3 μM, pH optimum 8) or other rotenone-insensitive NADPH dehydrogenases [3].

Enzymatic Synthesis of Specifically Labeled or Modified Nucleotides

Biocatalysis and synthetic biology groups can exploit the altered kinetic properties of deamino-NADPH with specific dehydrogenases. For instance, the low affinity and reduced catalytic efficiency observed with enzymes like G6PD suggest that deamino-NADPH could be used in reaction systems where a slower, more controlled rate of cofactor turnover is desired, or for the chemoenzymatic synthesis of deamino-NADP+ derivatives [4].

Technical Documentation Hub

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